Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate
Overview
Description
Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic compound with the molecular formula C10H6ClF3N2O2. This compound is known for its unique structural features, which include a trifluoromethyl group and an imidazo[1,2-a]pyridine core. It is used in various scientific research applications due to its potential biological activities and chemical reactivity .
Mechanism of Action
Mode of Action
It is known that imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are often involved in various biological reactions .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to participate in the Groebke-Blackburn-Bienaymé Reaction, leading to a series of imidazopyridines .
Result of Action
Related imidazo[1,2-a]pyridine analogues have shown significant reduction of bacterial load in an acute tb mouse model .
Biochemical Analysis
Biochemical Properties
Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating them. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its activity .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that control cell growth and differentiation, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular function, depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s effects become more pronounced at certain concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, it may inhibit specific enzymes, leading to an accumulation of certain metabolites, or it may enhance the activity of other enzymes, promoting the conversion of substrates into products .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Once localized, the compound can interact with its target biomolecules, influencing their activity and function. This localization is essential for the compound’s role in biochemical reactions and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate involves the reaction of chlorinated imidazo[1,2-a]pyridine with trifluoromethyl bromide in the presence of a base such as magnesium bromide . The reaction typically occurs under controlled temperature conditions to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The imidazo[1,2-a]pyridine core can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: Researchers explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
- 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
- 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Uniqueness
Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl ester group at the 7-position differentiates it from other similar compounds, potentially leading to different reactivity and biological activity .
Properties
IUPAC Name |
methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O2/c1-18-9(17)6-5(10(12,13)14)4-16-3-2-15-8(16)7(6)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDGNCMXDISLSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=NC=CN2C=C1C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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